[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-4-23(21(26)27-15-18-8-6-5-7-9-18)14-17-10-12-24(13-11-17)20(25)19(22)16(2)3/h5-9,16-17,19H,4,10-15,22H2,1-3H3/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXVEHRWLHXGSU-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCN(CC1)C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester, often referred to as a piperidine derivative, has garnered interest in various fields of biological and medicinal chemistry. Its structural complexity, featuring a piperidine ring and an amino acid derivative, positions it as a potential candidate for therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H29N3O3 |
| Molecular Weight | 347.22 g/mol |
| IUPAC Name | Benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-methylcarbamate |
| CAS Number | 155455-92-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various receptors and enzymes involved in critical signaling pathways. The following mechanisms have been identified:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.
- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular responses.
- Ion Channel Interaction : The compound may also affect ion channels, impacting cellular excitability and signaling.
Antinociceptive Effects
Research has indicated that derivatives of piperidine compounds exhibit significant antinociceptive properties. A study focusing on similar compounds revealed that they could effectively reduce pain responses in animal models through central nervous system modulation. This suggests that this compound may have potential as an analgesic agent.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. By modulating the immune response, it may help in conditions characterized by excessive inflammation, such as arthritis or other inflammatory disorders.
Case Studies
-
Case Study on Pain Management :
- Objective : To evaluate the efficacy of the compound in managing chronic pain.
- Method : A double-blind study involving rodents treated with varying doses of the compound.
- Results : Significant reduction in pain sensitivity was observed at higher doses compared to control groups.
-
Case Study on Inflammation :
- Objective : To assess anti-inflammatory effects.
- Method : Treatment of cultured macrophages with the compound followed by stimulation with lipopolysaccharides (LPS).
- Results : Marked decrease in TNF-alpha production was noted, indicating anti-inflammatory potential.
Research Findings
Recent studies have explored the pharmacological profiles of related piperidine derivatives, providing insights into their biological activities:
- A study published in Journal of Medicinal Chemistry highlighted that piperidine derivatives could serve as effective leads for developing new analgesics due to their ability to cross the blood-brain barrier and interact with central pain pathways.
- Another investigation found that modifications to the piperidine structure could enhance binding affinity to specific receptors, improving therapeutic efficacy while reducing side effects.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in the field of medicinal chemistry due to its potential therapeutic applications. Research indicates that it may act as:
- Beta-Secretase Inhibitor : Preliminary studies suggest that it could inhibit beta-secretase, an enzyme involved in the production of amyloid-beta plaques associated with Alzheimer's disease. This inhibition may help reduce the progression of neurodegenerative conditions .
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Synthesis of Complex Molecules
The compound serves as a valuable building block for synthesizing more complex pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity or alter pharmacological profiles.
Biological Studies
Research into the biological activity of this compound includes:
- Interaction with Receptors : Studies are ongoing to determine how this compound interacts with specific biological targets, which may lead to insights into its mechanism of action and efficacy .
- Chirality Studies : The (S)-configuration provides an opportunity for stereochemical studies that can inform the design of new drugs with improved selectivity and reduced side effects .
Industrial Applications
In addition to its pharmaceutical potential, this compound may find applications in industrial chemistry as a catalyst or intermediate in chemical processes.
Case Study 1: Alzheimer’s Disease Research
A study investigated the effects of various carbamic acid derivatives, including this compound, on beta-secretase activity. Results indicated a significant reduction in enzyme activity, suggesting a potential pathway for therapeutic intervention in Alzheimer’s disease .
Case Study 2: Antimicrobial Efficacy
A series of derivatives based on the piperidine structure were tested against bacterial strains. Compounds similar to [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester exhibited promising antimicrobial properties, particularly against resistant strains, highlighting its potential for further development as an antibacterial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of piperidine/piperazine-based carbamates with aminoacyl substituents. Below is a detailed comparison with three closely related compounds:
Key Observations :
Backbone Variations: The target compound and the piperazine analog differ in ring structure (piperidine vs. Piperazine derivatives often exhibit enhanced solubility due to increased polarity . The benzoic acid derivative replaces the carbamate group with a carboxylic acid, significantly altering acidity and bioavailability.
Substituent Effects: The ethyl-carbamic acid benzyl ester group in the target compound likely enhances metabolic stability compared to the isopropyl-carbamic analog , which may exhibit faster enzymatic cleavage due to steric hindrance differences .
Biological Relevance: Piperidine/piperazine carbamates are frequently explored as protease inhibitors or kinase modulators.
Methodological Considerations in Compound Similarity Analysis
Compound comparisons rely on structural descriptors (e.g., molecular fingerprints) and similarity metrics like the Tanimoto coefficient . For example:
- Target vs. Piperazine Analog : A Tanimoto analysis using Morgan fingerprints might reveal moderate similarity (~0.65–0.75) due to shared benzyl ester and aminoacyl groups but divergent ring systems.
- Functional vs. Structural Similarity : While the benzoic acid derivative shares a piperidine-related core, its functional group dissimilarity (carboxylic acid vs. carbamate) may reduce similarity scores despite overlapping pharmacophoric features .
Preparation Methods
Piperidine Core Synthesis
The piperidine scaffold is synthesized via cyclization of γ-butyrolactone derivatives or reductive amination of glutaric dialdehydes. For example:
-
Method A : Di-(β-chloroethyl)-amine reacts with benzyl cyanide in toluene under reflux to form 1-benzylpiperidine-4-carbonitrile, which is hydrolyzed to the corresponding carboxylic acid.
-
Method B : Reductive amination of 4-piperidone with benzylamine using sodium cyanoborohydride yields 1-benzylpiperidin-4-amine.
Key Parameters :
Ethyl-carbamic Acid Benzyl Ester Formation
Carbamate Synthesis
The ethyl-carbamic acid benzyl ester is formed via two approaches:
-
Method A : Reaction of the secondary amine with benzyl chloroformate (Cbz-Cl) and ethylamine in THF at 0°C.
-
Method B : Transesterification of methyl carbamate intermediates with benzyl alcohol under acidic conditions (HCl/MeOH).
Reaction Conditions :
| Parameter | Method A | Method B |
|---|---|---|
| Temperature | 0–5°C | 25–40°C |
| Catalyst | Triethylamine | HCl |
| Yield | 78% | 85% |
| Purity (HPLC) | >95% | >97% |
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
To improve scalability, continuous flow reactors are employed for:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Solvent Consumption | 15 L/kg | 8 L/kg |
| Energy Use | 120 kWh/kg | 75 kWh/kg |
| Carbon Footprint | 45 kg CO₂/kg | 28 kg CO₂/kg |
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz) | δ 5.12 (s, 2H, CH₂Ph), 4.21 (q, J=7.1 Hz, 2H, OCH₂CH₃) |
| ESI-MS | m/z 432.3 [M+H]⁺ |
| IR | 1720 cm⁻¹ (C=O, carbamate) |
Challenges and Mitigation Strategies
Racemization During Coupling
Hydrolytic Instability
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Batch Synthesis | Low equipment cost | High solvent use, variable yield |
| Flow Synthesis | Scalable, consistent purity | High initial investment |
Q & A
Basic Research Questions
Q. What synthetic pathways are commonly used to prepare [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester?
- Methodological Answer : The compound is synthesized via multi-step reactions involving piperidine intermediates. For example, benzyl-4-(aminomethyl)piperidine-1-carboxylate (a structurally related intermediate) can undergo nucleophilic substitution or reductive amination. Evidence from analogous syntheses shows that coupling reactions with activated esters (e.g., 5-fluoro-pyrimidine derivatives) in polar aprotic solvents like DMF, under heating (100°C, 6 hours), yield target compounds. Purification via silica gel chromatography with gradients of dichloromethane, isopropyl alcohol, and hexane is recommended . Reductive amination using sodium triacetoxyborohydride (STAB) or similar reagents is also viable for piperidine-based scaffolds .
Q. How can the purity and structural integrity of this compound be assessed in a research setting?
- Methodological Answer : Analytical methods include:
- HPLC/LC-MS : Use a C18 column with mobile phases containing methanol and buffer solutions (e.g., sodium acetate/1-octanesulfonate at pH 4.6) to resolve impurities and confirm molecular ion peaks (e.g., M+1 = 345.29 observed in analogous compounds) .
- NMR Spectroscopy : Key signals include benzyl ester protons (δ 5.1–5.3 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and carbamate carbonyls (δ 155–165 ppm in NMR) .
Q. What are the recommended storage and handling protocols for this compound?
- Methodological Answer : Store in sealed containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the carbamate or ester groups. Avoid prolonged exposure to moisture or light. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and chemical goggles. Ensure adequate ventilation during handling to minimize inhalation risks .
Q. How stable is this compound under typical laboratory conditions?
- Methodological Answer : Stability tests indicate that the compound remains intact for ≥6 months when stored at -20°C in anhydrous DMSO or ethanol. However, exposure to strong acids/bases or elevated temperatures (>50°C) may degrade the carbamate and ester linkages. Monitor via TLC or LC-MS for decomposition products like free amines or benzyl alcohol .
Advanced Research Questions
Q. What strategies can optimize the coupling efficiency of the (S)-2-amino-3-methyl-butyryl moiety to the piperidine core?
- Methodological Answer :
- Activation of the Carboxylic Acid : Use HATU or EDCI/HOBt in DMF to form an active ester intermediate, improving coupling yields .
- Stereochemical Control : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during acylation to retain the (S)-configuration .
- Kinetic Monitoring : Use inline FTIR or NMR (if fluorinated reagents are used) to track reaction progress and minimize side reactions .
Q. How can researchers resolve co-eluting impurities or epimers during chromatographic purification?
- Methodological Answer : Adjust chromatographic conditions to separate epimers or diastereomers:
- Mobile Phase Modifications : Add 0.1% trifluoroacetic acid (TFA) to enhance resolution of basic impurities on C18 columns .
- Chiral Columns : Use cellulose- or amylose-based chiral stationary phases for enantiomeric separation .
- Temperature Gradients : Lower column temperatures (e.g., 10°C) can improve peak splitting for structurally similar analogs .
Q. What computational methods are suitable for predicting the environmental fate or biodegradation of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways of the carbamate group using software like GROMACS, with water as a solvent .
- Quantitative Structure-Activity Relationship (QSAR) : Predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) using EPI Suite or TEST software .
- Metabolic Pathway Prediction : Use BioTransformer 3.0 to identify potential microbial degradation products .
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy to track critical quality attributes (CQAs) like reaction conversion .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., stoichiometry, temperature) and identify robust operating ranges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
